molecular formula C9H6ClF3O2 B7978018 3-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde

3-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B7978018
M. Wt: 238.59 g/mol
InChI Key: JLUVTJHFKMGYOU-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2 It is a benzaldehyde derivative, characterized by the presence of a chloro group at the third position and a trifluoroethoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or a base catalyst like potassium carbonate to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 3-Chloro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity. For example, the trifluoroethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of the trifluoroethoxy group.

    2,2,2-Trifluoroethoxybenzaldehyde: Lacks the chloro group, affecting its reactivity and applications.

    3-Chloro-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the trifluoroethoxy group.

Uniqueness

3-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the combination of the chloro and trifluoroethoxy groups, which confer distinct chemical properties and potential applications. The trifluoroethoxy group, in particular, can significantly influence the compound’s electronic and steric characteristics, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUVTJHFKMGYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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